molecular formula C19H20N4O4S2 B545997 N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No. B545997
M. Wt: 432.5 g/mol
InChI Key: RQHHGOZCSMFQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPA1-IN-3 is a potent and selective TRPA1 inhibitor which interacts with the N-terminal ankyrin repeat (ankyrinR) domain.

Scientific Research Applications

Radiotracer Development

N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide derivatives have been explored for their potential as radiotracers. In a study by Hamill et al. (1996), derivatives of this compound, namely [11C]L-159,884 and [11C]L-162,574, were prepared for use as ligands for the AT1 receptor. These derivatives exhibited potential for angiotensin II receptor imaging due to their selectivity and potency (Hamill et al., 1996).

Photodynamic Therapy Applications

In the realm of photodynamic therapy, especially for cancer treatment, derivatives of this chemical structure have shown promise. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with derivatives including N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Anticonvulsant Research

Compounds within this chemical class have also been studied for their potential as anticonvulsants. Sych et al. (2018) synthesized a derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated promising anticonvulsive activity, indicating potential for further preclinical studies in this area (Sych et al., 2018).

Antimicrobial and Antifungal Research

Compounds related to N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide have been investigated for antimicrobial and antifungal activities. A study by Vinusha et al. (2015) synthesized thiadiazole derivatives that showed moderate activity against bacteria and fungi, highlighting the potential of these compounds in antimicrobial research (Vinusha et al., 2015).

Glutaminase Inhibitor Research

Derivatives of this compound have also been studied as glutaminase inhibitors, which are relevant in cancer research. Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, revealing their potential as kidney-type glutaminase inhibitors, with implications for cancer treatment (Shukla et al., 2012).

properties

Product Name

N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[5-[ethyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C19H20N4O4S2/c1-4-23(15-9-5-7-13(2)11-15)29(25,26)19-22-21-18(28-19)20-17(24)14-8-6-10-16(12-14)27-3/h5-12H,4H2,1-3H3,(H,20,21,24)

InChI Key

RQHHGOZCSMFQFW-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TRPA1 IN-3;  TRPA1-IN 3;  TRPA1-IN-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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